alpha-(Trifluoromethyl)styrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

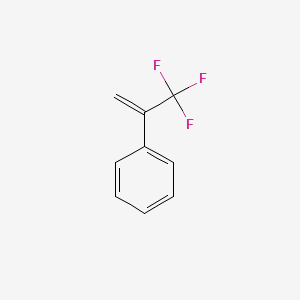

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXPGOCXZHCXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-64-5 | |

| Record name | alpha-(Trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of α-(Trifluoromethyl)styrene

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of α-(trifluoromethyl)styrene. This versatile fluorinated monomer is a critical building block in the development of advanced polymers and pharmaceutical agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it a subject of significant interest in materials science and medicinal chemistry.[1][2][3] This document will delve into the primary synthetic routes, offering insights into the rationale behind methodological choices, and will detail the analytical techniques essential for its unambiguous characterization.

The Strategic Importance of α-(Trifluoromethyl)styrene

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is a key pharmacophore, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. α-(Trifluoromethyl)styrene serves as a valuable precursor for introducing this moiety into a wide array of molecular architectures.[4] Its reactivity in polymerization and various organic transformations makes it a cornerstone for creating novel fluorinated materials and therapeutics.[5]

Part 1: Synthesis of α-(Trifluoromethyl)styrene

The synthesis of α-(trifluoromethyl)styrene can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Olefination of Aryl Trifluoromethyl Ketones

A direct and widely employed strategy for the synthesis of α-(trifluoromethyl)styrene involves the olefination of the corresponding aryl trifluoromethyl ketone.[6] This approach transforms the carbonyl group into the desired exocyclic double bond.

Caption: Olefination workflow for α-(Trifluoromethyl)styrene synthesis.

Expertise & Experience: The Wittig reaction, utilizing a phosphonium ylide, is a classic and reliable method.[6] However, the basicity of the ylide can sometimes lead to side reactions. The Peterson olefination offers an alternative, often under milder conditions, using α-silyl carbanions. The choice between these methods is dictated by the substrate's sensitivity and the desired stereochemical outcome, although for a terminal alkene like α-(trifluoromethyl)styrene, stereoselectivity is not a concern.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). An equimolar amount of a strong base, such as n-butyllithium or sodium hydride, is added dropwise at 0 °C. The mixture is stirred for 1-2 hours at room temperature to form the deep red or orange phosphonium ylide.

-

Reaction with Ketone: The aryl trifluoromethyl ketone, dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure α-(trifluoromethyl)styrene.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile route to α-(trifluoromethyl)styrene.[6] These methods offer high efficiency and functional group tolerance.

Workflow for Palladium-Catalyzed Cross-Coupling

Caption: Palladium-catalyzed cross-coupling for α-(Trifluoromethyl)styrene.

Expertise & Experience: The Suzuki coupling, which utilizes an arylboronic acid, is often preferred due to the stability and commercial availability of the boronic acid reagents. The Kumada coupling, employing an aryl Grignard reagent, is also effective but requires stricter anhydrous conditions due to the reactivity of the Grignard reagent. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Trifluoromethylation of Styrene Derivatives

An alternative approach involves the direct trifluoromethylation of a pre-functionalized styrene. Copper-catalyzed methods using sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois's reagent, are particularly effective.[6]

Trustworthiness: This method is self-validating as the reaction progress can be easily monitored by techniques like TLC or GC-MS, and the product identity is confirmed by the characteristic spectroscopic signatures of the trifluoromethyl group.

Part 2: Characterization of α-(Trifluoromethyl)styrene

The unambiguous identification and purity assessment of α-(trifluoromethyl)styrene rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of α-(trifluoromethyl)styrene.

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the range of 7.2-7.6 ppm.

-

Vinylic Protons: The two geminal vinylic protons will appear as distinct signals, often as doublets or multiplets, in the region of 5.5-6.0 ppm. The coupling between these protons and the trifluoromethyl group can provide valuable structural information.

¹³C NMR Spectroscopy

-

Aromatic Carbons: The signals for the aromatic carbons will be observed in the typical downfield region of 125-140 ppm.

-

Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts. The carbon bearing the trifluoromethyl group will be significantly influenced by the fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of 120-130 ppm.

¹⁹F NMR Spectroscopy

-

Trifluoromethyl Group: A single signal, a singlet, will be observed for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a key identifier.

| NMR Data for α-(Trifluoromethyl)styrene | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H | 7.2-7.6 (m, 5H, Ar-H), 5.5-6.0 (m, 2H, =CH₂) |

| ¹³C | 120-140 (Ar-C), ~125 (q, CF₃), vinylic carbons |

| ¹⁹F | ~ -60 to -70 (s, CF₃) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of α-(trifluoromethyl)styrene and confirming its molecular weight.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of α-(trifluoromethyl)styrene is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

-

Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5ms column). The temperature program is optimized to ensure good separation of the analyte from any impurities.

-

Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected.

Data Interpretation:

-

Retention Time: The time it takes for α-(trifluoromethyl)styrene to elute from the GC column is a characteristic property under specific conditions.

-

Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172.15, corresponding to the molecular weight of C₉H₇F₃.[7][8] The fragmentation pattern will also be characteristic, with prominent peaks corresponding to the loss of fluorine or the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Characteristic IR Absorptions for α-(Trifluoromethyl)styrene

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=C (alkene) | Stretching | ~1640 |

| C-F (in CF₃) | Stretching | 1100-1300 (strong, broad) |

| C-H (alkene) | Out-of-plane bending | 900-1000 |

Expertise & Experience: The C-F stretching vibrations of the trifluoromethyl group are particularly intense and broad, making them a key diagnostic feature in the IR spectrum.

Part 3: Purification and Handling

Purification:

For high-purity applications, such as polymerization, α-(trifluoromethyl)styrene may require further purification.[9]

-

Distillation: Vacuum distillation can be employed to remove non-volatile impurities.

-

Preparative Chromatography: For the highest purity, preparative HPLC or flash chromatography can be utilized.

Handling and Storage:

α-(Trifluoromethyl)styrene is a flammable liquid and an irritant.[7][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[10]

Conclusion

The synthesis and characterization of α-(trifluoromethyl)styrene are well-established processes that are crucial for the advancement of fluorinated materials and pharmaceuticals. A thorough understanding of the synthetic methodologies and the application of appropriate analytical techniques are paramount to ensuring the quality and successful application of this important building block. This guide provides a foundational understanding for researchers and professionals working in this exciting field.

References

- 1. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]

- 5. CAS 384-64-5: alpha-(trifluoromethyl)styrene | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C9H7F3 | CID 2777817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. patents.justia.com [patents.justia.com]

- 10. This compound | 384-64-5 [sigmaaldrich.com]

An In-depth Technical Guide to α-(Trifluoromethyl)styrene (CAS 384-64-5)

This guide provides a comprehensive technical overview of α-(Trifluoromethyl)styrene (CAS 384-64-5), a unique monomer whose properties are significantly influenced by the presence of a trifluoromethyl group. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, polymerization characteristics, and potential applications of this versatile fluorinated building block.

Introduction: The Significance of the Trifluoromethyl Group

α-(Trifluoromethyl)styrene, also known as (3,3,3-trifluoroprop-1-en-2-yl)benzene, is an organic compound that has garnered considerable interest in polymer and synthetic chemistry.[1] The incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, at the alpha position of the styrene vinyl group dramatically alters the electronic and steric properties of the molecule compared to its non-fluorinated counterpart. This substitution imparts unique reactivity, making it a valuable precursor for a variety of fluorinated compounds and polymers with enhanced thermal and chemical stability.[1][2]

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, lipophilicity, and binding affinity.[3] Consequently, α-(Trifluoromethyl)styrene serves as a critical building block for introducing this important functional group into more complex molecular architectures.[2][3]

Physicochemical and Spectroscopic Properties

α-(Trifluoromethyl)styrene is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

| Property | Value | Source |

| CAS Number | 384-64-5 | [1][4] |

| Molecular Formula | C₉H₇F₃ | [1][4][5] |

| Molecular Weight | 172.15 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.161 g/mL at 25 °C | [6] |

| Boiling Point | 64.5 °C at 40 mm Hg | [6] |

| Refractive Index (n²⁰/D) | 1.465 | [6] |

| Flash Point | 148-148.5 °C | |

| Storage Temperature | 2-8 °C or -20 °C | [5] |

While detailed spectroscopic data is dispersed across various sources, general characteristics can be inferred. The ¹H NMR spectrum would show signals corresponding to the vinyl protons and the aromatic protons of the phenyl ring. The ¹⁹F NMR spectrum would exhibit a characteristic signal for the -CF₃ group. Infrared (IR) spectroscopy would reveal absorption bands for C=C stretching of the vinyl group and the aromatic ring, as well as strong C-F stretching vibrations. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.[7]

Synthesis of α-(Trifluoromethyl)styrene

The synthesis of α-(Trifluoromethyl)styrene can be achieved through several routes, often involving the olefination of aryl trifluoromethyl ketones.[8]

Common Synthetic Approaches

-

Wittig Reaction: A primary method involves the Wittig reaction, which utilizes phosphonium ylides to convert 2,2,2-trifluoroacetophenone into the desired α-(trifluoromethyl)styrene. This classic olefination method is robust and widely applicable.[8]

-

Peterson Olefination: Another established method is the Peterson olefination, which offers an alternative to the Wittig reaction for the conversion of ketones to alkenes.[8]

-

Palladium-Catalyzed Cross-Coupling: More contemporary methods include palladium-catalyzed cross-coupling reactions. For instance, the coupling of 2-bromo-3,3,3-trifluoropropene with aryl halides provides a versatile route to a range of α-(trifluoromethyl)styrene derivatives.[3]

Diagram 1: General Synthetic Scheme via Wittig Reaction

Caption: A simplified workflow of the Wittig reaction for synthesizing α-(Trifluoromethyl)styrene.

Reactivity and Mechanistic Insights

The trifluoromethyl group profoundly influences the reactivity of the adjacent double bond, making α-(trifluoromethyl)styrene a versatile intermediate for synthesizing more complex fluorinated molecules.[2]

C-F Bond Activation and Defluorinative Functionalization

A significant area of research has been the activation of the C-F bond within the -CF₃ group.[2][8] This allows for defluorinative functionalization, where one or more fluorine atoms are replaced, leading to the formation of valuable gem-difluoroalkenes and other fluorinated compounds.[8]

Nucleophilic and Electrophilic Additions

-

Anionic Sₙ2'-type Substitution: In the presence of strong nucleophiles, α-(trifluoromethyl)styrene can undergo an anionic Sₙ2'-type substitution. This involves the addition of a nucleophile to the β-carbon, followed by the elimination of a fluoride ion. This reactivity pathway is a key reason for the difficulty in achieving anionic polymerization.[2][8][9]

-

Cationic Sₙ1'-type Substitution: Under acidic conditions, cationic Sₙ1'-type substitutions can also occur.[2]

-

Hydrothiolation: The reaction with thiols can proceed via a DBN-catalyzed hydrothiolation in an anti-Markovnikov manner to yield β-CF₃-thioethers.[10]

Diagram 2: Anionic Sₙ2'-type Substitution Mechanism

Caption: The mechanism of anionic Sₙ2'-type defluorinative substitution.

Cycloaddition Reactions

α-(Trifluoromethyl)styrene can participate in transition metal-catalyzed cycloaddition reactions to construct cycloalkanes and cycloalkenes containing fluorine or trifluoromethyl groups.[2][3] The electron-deficient nature of the double bond makes it a suitable partner in these transformations.

Polymerization Behavior: A Reluctant Monomer

One of the most defining characteristics of α-(trifluoromethyl)styrene is its resistance to homopolymerization under typical radical and anionic conditions.[11][12][13] This is attributed to a combination of steric hindrance from the bulky -CF₃ group and the electronic effects that also favor side reactions in anionic polymerization.[9]

Radical Polymerization

Attempts at radical homopolymerization of α-(trifluoromethyl)styrene have been largely unsuccessful.[12] However, it readily undergoes copolymerization with other monomers, most notably styrene.[11][12]

In the radical copolymerization with styrene (M₁), α-(trifluoromethyl)styrene (M₂) exhibits reactivity ratios of r₁ = 0.60 and r₂ = 0.00.[11][12] The value of r₂ = 0 indicates that α-(trifluoromethyl)styrene does not add to its own growing polymer chain, thus preventing homopolymerization.[12] Despite this, it can be incorporated into a copolymer chain with styrene. The Alfrey-Price Q and e parameters for α-(trifluoromethyl)styrene have been estimated to be 0.43 and 0.90, respectively, highlighting its electron-deficient nature due to the strongly electron-withdrawing trifluoromethyl group.[11]

Controlled Radical Polymerization

Recent studies have explored controlled radical polymerization techniques to better manage the copolymerization of α-(trifluoromethyl)styrene. Nitroxide-mediated polymerization (NMP) has been shown to be effective for the copolymerization of α-(trifluoromethyl)styrene with styrene, allowing for control over the copolymer composition and achieving low dispersity.[13][14] The content of α-(trifluoromethyl)styrene in the resulting copolymer can be controlled by adjusting the monomer feed ratio.[13][14]

Diagram 3: Copolymerization of Styrene and α-(Trifluoromethyl)styrene

Caption: Schematic representation of the copolymerization process.

Applications in Research and Development

The unique properties of α-(trifluoromethyl)styrene and its resulting polymers open up a range of applications, particularly in materials science and as intermediates in the synthesis of bioactive molecules.

Fluorinated Polymers

Copolymers containing α-(trifluoromethyl)styrene units exhibit modified properties compared to their non-fluorinated analogs. The presence of the -CF₃ group can enhance:

-

Thermal Stability: Fluorinated polymers often have higher thermal stability.

-

Chemical Resistance: The C-F bond is strong, leading to increased resistance to chemical attack.[13]

-

Optical Properties: The introduction of fluorine can lower the refractive index and improve transparency, making these materials potentially useful for optical applications.[15]

-

Surface Properties: Fluorinated polymers are known for their low surface energy, leading to water and oil repellency (hydrophobicity and oleophobicity).[13]

Building Block in Organic Synthesis

As a versatile synthetic intermediate, α-(trifluoromethyl)styrene is used to construct a variety of more complex fluorinated compounds.[2] Its ability to undergo defluorinative functionalization provides access to gem-difluoroalkenes, which are themselves important structural motifs in medicinal chemistry.[8][16]

Relevance to Drug Development

The trifluoromethyl group is a bioisostere for other chemical groups and can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. By using α-(trifluoromethyl)styrene as a starting material, medicinal chemists can introduce this group into novel molecular scaffolds to:

-

Improve metabolic stability by blocking sites of oxidative metabolism.

-

Increase lipophilicity, which can affect cell membrane permeability.

-

Enhance binding affinity to target proteins through favorable interactions.

Safety and Handling

α-(Trifluoromethyl)styrene is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[4]

Conclusion

α-(Trifluoromethyl)styrene (CAS 384-64-5) stands out as a monomer with unique and valuable properties conferred by its α-trifluoromethyl substituent. While its inability to homopolymerize presents a challenge, its successful copolymerization and its rich reactivity make it a cornerstone for the development of advanced fluorinated materials and a key building block in synthetic organic and medicinal chemistry. For researchers and drug development professionals, a thorough understanding of its reactivity and handling is paramount to unlocking its full potential in creating novel polymers and bioactive molecules with enhanced properties.

References

- 1. CAS 384-64-5: alpha-(trifluoromethyl)styrene | CymitQuimica [cymitquimica.com]

- 2. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 3-(TRIFLUOROMETHYL)STYRENE CAS#: 384-64-5 [m.chemicalbook.com]

- 7. This compound | C9H7F3 | CID 2777817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Radical reactivity of α‐trifluoromethylstyrene for Journal of Polymer Science Part A: Polymer Chemistry - IBM Research [research.ibm.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to α-(Trifluoromethyl)styrene: Nomenclature, Properties, Synthesis, and Reactivity

Introduction: The Strategic Importance of α-(Trifluoromethyl)styrene in Modern Chemistry

α-(Trifluoromethyl)styrene, a fluorinated analog of styrene, has emerged as a pivotal building block in synthetic organic chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, render the molecule a versatile substrate for a myriad of chemical transformations. This guide provides an in-depth exploration of α-(trifluoromethyl)styrene, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The strategic incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, α-(trifluoromethyl)styrene serves as a key precursor for the synthesis of complex fluorinated molecules with significant therapeutic potential.

Part 1: Nomenclature and Identification

Correctly identifying and naming a chemical compound is fundamental for effective scientific communication. This section details the IUPAC name and common synonyms for α-(trifluoromethyl)styrene.

IUPAC Name

The systematic name for α-(trifluoromethyl)styrene, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3,3,3-trifluoroprop-1-en-2-yl)benzene [1].

Synonyms and Common Names

In scientific literature and chemical catalogs, α-(trifluoromethyl)styrene is frequently referred to by several other names, including:

-

2-Phenyl-3,3,3-trifluoropropene

-

(1-(Trifluoromethyl)vinyl)benzene[3]

-

3,3,3-Trifluoro-2-phenyl-1-propene

-

a-(Trifluoromethyl)styrene[2]

-

1-(Trifluoromethyl)-1-phenylethene

-

[1-(Trifluoromethyl)ethenyl]benzene[2]

Chemical Identifiers

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its effective use in synthesis and for predicting its behavior in various chemical environments.

Tabulated Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 64.5 °C at 40 mmHg | [4] |

| Density | 1.161 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.465 | [4] |

| Flash Point | 108 °F (42.2 °C) | [3] |

| Storage Temperature | 2-8 °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of α-(trifluoromethyl)styrene.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl and aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl, aromatic, and trifluoromethyl carbons. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the -CF₃ group, which typically appears as a singlet in the absence of other fluorine atoms.

Part 3: Synthesis of α-(Trifluoromethyl)styrene

The synthesis of α-(trifluoromethyl)styrene can be achieved through various methods. A common and effective approach involves a palladium-catalyzed cross-coupling reaction.

Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for the synthesis of α-(trifluoromethyl)styrene.

Caption: Palladium-catalyzed Suzuki coupling for the synthesis of α-(trifluoromethyl)styrene.

Detailed Experimental Protocol

The following protocol is a representative example of a Suzuki coupling reaction to synthesize α-(trifluoromethyl)styrene.

Materials:

-

2-Bromo-3,3,3-trifluoropropene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-3,3,3-trifluoropropene (10.0 g, 57.1 mmol), phenylboronic acid (8.3 g, 68.5 mmol), and sodium carbonate (24.2 g, 228.4 mmol).

-

Solvent and Catalyst Addition: Add a mixture of toluene (100 mL), ethanol (20 mL), and water (20 mL) to the flask. Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Catalyst Introduction: Under a positive nitrogen pressure, add tetrakis(triphenylphosphine)palladium(0) (1.32 g, 1.14 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford pure α-(trifluoromethyl)styrene.

Part 4: Key Reactions and Mechanistic Insights

The unique electronic nature of α-(trifluoromethyl)styrene makes it a versatile substrate for various transformations, particularly cycloaddition and nucleophilic substitution reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions

α-(Trifluoromethyl)styrene is an excellent dienophile in Diels-Alder reactions due to its electron-deficient double bond. This reactivity allows for the construction of complex cyclic and polycyclic structures containing a trifluoromethyl group.

Caption: General scheme of a Diels-Alder reaction with α-(trifluoromethyl)styrene.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

-

Reactant Preparation: In a pressure tube, dissolve α-(trifluoromethyl)styrene (1.0 g, 5.8 mmol) in 10 mL of toluene.

-

Diene Addition: Add freshly distilled cyclopentadiene (0.77 g, 11.6 mmol) to the solution.

-

Reaction: Seal the tube and heat the mixture at 150 °C for 24 hours.

-

Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes) to yield the Diels-Alder adduct.

Nucleophilic Substitution Reactions

The trifluoromethyl group activates the allylic position, making α-(trifluoromethyl)styrene susceptible to nucleophilic attack. These reactions often proceed via an Sɴ2' mechanism, where the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and displacement of a fluoride ion.

Reaction with Thiols:

Caption: Nucleophilic substitution of α-(trifluoromethyl)styrene with a thiol.

Experimental Protocol: Reaction with Thiophenol

-

Reaction Setup: To a solution of α-(trifluoromethyl)styrene (0.5 g, 2.9 mmol) in 10 mL of anhydrous dimethylformamide (DMF), add thiophenol (0.35 g, 3.2 mmol).

-

Base Addition: Add potassium carbonate (0.8 g, 5.8 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Workup: Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired thioether.

Part 5: Applications in Drug Development and Materials Science

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation into bioactive molecules can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the half-life of a drug.

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Improved Binding Affinity: The electronic effects of the -CF₃ group can modulate the pKa of nearby functional groups and enhance binding interactions with biological targets.

α-(Trifluoromethyl)styrene is a valuable starting material for the synthesis of a wide range of trifluoromethyl-containing compounds, including pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers with enhanced thermal and chemical stability[2].

Conclusion

α-(Trifluoromethyl)styrene is a highly versatile and valuable reagent in modern organic synthesis. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, enable a diverse array of chemical transformations. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key reactions, offering both theoretical insights and practical experimental protocols. For researchers and professionals in drug discovery and materials science, a thorough understanding of the chemistry of α-(trifluoromethyl)styrene opens up new avenues for the design and synthesis of novel, high-performance fluorinated molecules.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of α-(Trifluoromethyl)styrene

<

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Fluorinated Fingerprint

In the landscape of modern organic chemistry and drug development, fluorinated compounds hold a position of unique significance. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. α-(Trifluoromethyl)styrene (C9H7F3) is an exemplar of such a valuable building block, utilized in the synthesis of specialized polymers and pharmaceutical intermediates.[1] Understanding its structural integrity and purity is paramount, and mass spectrometry (MS) serves as our most definitive tool for this purpose.

This guide deviates from rigid templates to provide a narrative grounded in practical application and causal reasoning. As scientists, we do not merely follow steps; we make informed decisions. Here, we will explore the "why" behind the "how," delving into the electron ionization mass spectrometry (EI-MS) analysis of α-(Trifluoromethyl)styrene, from instrumental choices to the intricate dance of molecular fragmentation.

The Method of Choice: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile, thermally stable organic molecule like α-(Trifluoromethyl)styrene, with a molecular weight well under 600 amu, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.[2][3]

-

Gas Chromatography (GC): This technique provides the necessary separation, ensuring that the analyte entering the mass spectrometer is pure. For α-(Trifluoromethyl)styrene, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically effective for separation from solvents and reaction byproducts.[4]

-

Electron Ionization (EI): EI is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[3] This is a deliberate choice. While it may lead to the absence of a prominent molecular ion peak, the extensive and reproducible fragmentation it causes creates a distinct "fingerprint" spectrum.[5][6] This fingerprint is invaluable for unambiguous library matching and structural confirmation.

Causality in Action: Why 70 eV?

The standard electron energy of 70 electron volts (eV) is not arbitrary. It represents an energy level significantly higher than the ionization potentials of most organic molecules (typically 6-15 eV).[5] This excess energy is internalized, inducing vibrations and electronic excitations that lead to predictable bond cleavages.[5] More importantly, at 70 eV, the fragmentation pattern stabilizes, becoming consistent and reproducible across different instruments, which is the foundation of searchable mass spectral libraries like the NIST/EPA/NIH library.[3][6]

The Fragmentation Pathway: A Story of Stability

Upon entering the EI source, the α-(Trifluoromethyl)styrene molecule is bombarded by high-energy electrons. An electron is ejected from the molecule, forming a positively charged radical cation, known as the molecular ion (M+•).

M + e⁻ → M⁺• + 2e⁻

The molecular ion of α-(Trifluoromethyl)styrene has a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight.[7][8] This radical cation is energetically unstable and rapidly undergoes a series of fragmentation events to form more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio.

The major fragmentation pathways are dictated by the underlying structure: the stable aromatic ring, the vinyl group, and the electron-withdrawing trifluoromethyl group.

Caption: Predicted EI fragmentation of α-(Trifluoromethyl)styrene.

Key Fragmentation Events:

-

Loss of a Fluorine Radical (•F): A common initial fragmentation for fluorinated compounds is the cleavage of a strong C-F bond. This results in an ion at m/z 153 .

-

[C9H7F3]⁺• → [C9H7F2]⁺ + •F

-

-

Loss of a Trifluoromethyl Radical (•CF3): The bond between the vinyl carbon and the -CF3 group is labile. Cleavage of this bond results in the loss of a neutral trifluoromethyl radical (mass = 69 amu). This leads to the formation of a highly stable vinyl phenyl cation at m/z 103 , which is often the base peak (the most abundant ion) in the spectrum.

-

[C9H7F3]⁺• → [C8H7]⁺ + •CF3

-

-

Formation of the Phenyl Cation: The ion at m/z 103 can further fragment by losing acetylene (C2H2, mass = 26 amu) to form the very stable phenyl cation at m/z 77 .

-

[C8H7]⁺ → [C6H5]⁺ + C2H2

-

Interpreting the Spectrum: A Self-Validating System

The mass spectrum of α-(Trifluoromethyl)styrene provides a rich dataset for structural confirmation. The trustworthiness of the identification comes from the logical consistency of the observed fragments.

| m/z (Mass/Charge) | Proposed Ion Structure | Neutral Loss | Significance |

| 172 | [C9H7F3]⁺• | - | Molecular Ion (M⁺•) |

| 153 | [C9H7F2]⁺ | •F | Confirms presence of fluorine. |

| 103 | [C8H7]⁺ | •CF3 | Likely Base Peak. Confirms the trifluoromethylstyrene backbone. |

| 77 | [C6H5]⁺ | •CF3, then C2H2 | Characteristic fragment of a monosubstituted benzene ring. |

This table is based on established fragmentation patterns for aromatic and fluorinated compounds. The actual relative intensities would be determined experimentally.[9]

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a standard GC-MS method for the qualitative analysis of a synthesized batch of α-(Trifluoromethyl)styrene.

Caption: General workflow for GC-EI-MS analysis.

1. Sample Preparation:

- Dilute the α-(Trifluoromethyl)styrene sample to approximately 100 µg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.

2. GC System Parameters: [4]

- Injector: 250°C, Splitless mode.

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Hold: 5 minutes at 280°C.

3. Mass Spectrometer Parameters:

- Ion Source: Electron Ionization (EI).

- Source Temperature: 230°C.

- Electron Energy: 70 eV.

- Mass Analyzer: Quadrupole.

- Scan Range: m/z 40-300.

- Transfer Line Temperature: 280°C.

4. Data Analysis:

- Integrate the chromatographic peak corresponding to the analyte.

- Obtain the background-subtracted mass spectrum.

- Compare the acquired spectrum against a reference library (e.g., NIST) for a match quality score.

- Manually verify the presence of key fragment ions (m/z 172, 153, 103, 77) to confirm the library match.

Conclusion: Beyond the Spectrum

The mass spectrometry analysis of α-(Trifluoromethyl)styrene is a prime example of how a well-chosen analytical technique, grounded in the fundamental principles of ionization and fragmentation, can provide unambiguous structural evidence. By understanding the causal links between molecular structure and spectral output, researchers can move beyond simple library matching to a deeper, more confident level of analytical interpretation. This expertise is critical in research, quality control, and the development of next-generation materials and pharmaceuticals where molecular identity is non-negotiable.

References

- 1. CAS 384-64-5: alpha-(trifluoromethyl)styrene | CymitQuimica [cymitquimica.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. svmsl.chem.cmu.edu [svmsl.chem.cmu.edu]

- 7. This compound | C9H7F3 | CID 2777817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethyl Group in Styrene: A Deep Dive into its Electronic Properties and Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. When appended to the styrene framework, the CF₃ group imparts a unique and potent combination of electronic and steric properties that profoundly influence reactivity, polymerizability, and biological interactions. This guide provides a comprehensive exploration of the electronic effects of the trifluoromethyl group at various positions on the styrene ring (ortho, meta, para, and alpha). We will delve into the fundamental principles of its strong electron-wielding nature, dissect its inductive and resonance effects, and quantify its impact through Hammett parameters. Furthermore, this guide will present detailed experimental protocols for characterizing these electronic properties using NMR and IR spectroscopy, alongside computational methods for visualizing electron distribution. This document is intended to serve as a valuable resource for researchers seeking to harness the power of the trifluoromethyl group in the design of novel materials and therapeutic agents.

The Trifluoromethyl Group: A Potent Modulator of Electronic Architecture

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This property stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the atom to which it is attached.[1][2] This potent electron-withdrawing nature significantly alters the electronic landscape of the styrene molecule, influencing the reactivity of both the aromatic ring and the vinyl group.

Inductive and Resonance Effects: A Duality of Influence

The electronic influence of the trifluoromethyl group is a combination of two primary effects:

-

Inductive Effect (-I): This is the dominant effect and operates through the sigma (σ) bond framework. The highly electronegative fluorine atoms pull electron density towards themselves, creating a strong dipole moment and polarizing the C-CF₃ bond. This effect decreases with distance but significantly deactivates the aromatic ring towards electrophilic attack.[2][3]

-

Resonance Effect (+R, weak or negligible): Unlike halogens like fluorine, the trifluoromethyl group does not possess lone pairs of electrons that can be donated into the π-system of the aromatic ring.[4] In fact, some literature suggests a weak "hyperconjugative" resonance effect where the C-F bonds can act as acceptors of electron density from the ring, further enhancing its electron-withdrawing character, particularly at the para position.[5]

The interplay of these effects dictates the overall electron distribution within the trifluoromethyl-substituted styrene molecule. The strong inductive effect is the primary driver of the group's electron-withdrawing capacity.

Positional Isomerism: A Tale of Four Styrenes

The placement of the trifluoromethyl group on the styrene molecule—at the ortho, meta, para, or alpha position—has a profound impact on its electronic properties and subsequent reactivity.

Ortho-, Meta-, and Para-Trifluoromethylstyrene

When the CF₃ group is on the aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[3] The electron-withdrawing effect is most pronounced at the ortho and para positions due to the combination of inductive and resonance effects.

Alpha-Trifluoromethylstyrene

The placement of the CF₃ group on the alpha-carbon of the vinyl group introduces a powerful electronic and steric influence directly at the site of polymerization. This substitution makes the double bond highly electron-deficient.[6] While this can enhance its reactivity towards certain nucleophiles, it also significantly hinders radical homopolymerization due to steric hindrance and the electronic nature of the resulting radical.[6][7] However, it can undergo copolymerization with other monomers.[7]

Quantifying the Electronic Influence: Hammett Parameters

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound.[5] The key parameters are:

-

σ_m and σ_p: These constants represent the total electronic effect of a substituent at the meta and para positions, respectively. Positive values indicate an electron-withdrawing group.

-

σ_I and σ_R: These parameters separate the electronic effect into its inductive (σ_I) and resonance (σ_R) components.

For the trifluoromethyl group, the Hammett parameters are strongly positive, reflecting its potent electron-withdrawing nature.

| Parameter | Value | Interpretation |

| σ_m | 0.43 | Strong electron-withdrawing effect at the meta position. |

| σ_p | 0.54 | Even stronger electron-withdrawing effect at the para position. |

Note: These are general Hammett constants for the CF₃ group on a benzene ring and are a good approximation for its effect on styrene.

Visualizing the Electronic Landscape: Computational Insights

Density Functional Theory (DFT) calculations are a powerful tool for visualizing the electronic properties of molecules. These calculations can provide detailed information about electron density distribution, molecular orbitals, and dipole moments, offering a deeper understanding of the substituent effects.

Electron Density Distribution

DFT calculations can generate electron density maps that visually represent the electron-rich and electron-poor regions of a molecule. In trifluoromethyl-substituted styrenes, these maps would clearly show a significant depletion of electron density on the aromatic ring and the vinyl group, particularly at the carbon atom attached to the CF₃ group.

Experimental Protocol: DFT Calculation of Electron Density

-

Software: Utilize a computational chemistry software package such as Gaussian, Q-Chem, or Spartan.

-

Method: Employ the B3LYP functional with a 6-31G(d) basis set for geometry optimization and subsequent electronic property calculations.

-

Input: Construct the 3D structure of the desired trifluoromethylstyrene isomer.

-

Calculation: Perform a geometry optimization followed by a population analysis (e.g., Mulliken or Natural Bond Orbital) to calculate atomic charges and a cube file generation for visualizing the electron density.

-

Visualization: Use a molecular visualization program like GaussView or Avogadro to render the electron density surface.

Molecular Orbitals and Dipole Moment

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The electron-withdrawing CF₃ group is expected to lower the energy of both the HOMO and LUMO. The calculated dipole moment will be significantly larger for trifluoromethylstyrene compared to styrene, and its vector will point towards the CF₃ group, quantitatively representing its electron-withdrawing strength.

Figure 1: Logical relationship of the effects of trifluoromethyl substitution on styrene.

Spectroscopic Characterization: Unveiling the Electronic Fingerprint

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing the electronic properties of trifluoromethyl-substituted styrenes.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The protons on the aromatic ring and the vinyl group of trifluoromethylstyrene will experience deshielding due to the electron-withdrawing CF₃ group, resulting in a downfield shift (higher ppm) compared to unsubstituted styrene.

-

¹³C NMR: The carbon atoms, particularly the one directly attached to the CF₃ group and the carbons of the aromatic ring, will also be significantly deshielded.

-

¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atoms and provides a direct probe of the CF₃ group. The chemical shift of the ¹⁹F signal can be correlated with the electronic properties of the rest of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Aromatic Protons (δ, ppm) | Vinyl Protons (δ, ppm) |

| Styrene | 7.2-7.4 | 5.2 (d), 5.7 (d), 6.7 (dd) |

| 4-(Trifluoromethyl)styrene | 7.4-7.6 | 5.4 (d), 5.9 (d), 6.7 (dd) |

Data for 4-(Trifluoromethyl)styrene is sourced from SpectraBase.[1]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the trifluoromethylstyrene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum using an appropriate fluorine standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The strong electron-withdrawing nature of the CF₃ group influences the bond strengths and, consequently, the IR absorption frequencies.

-

C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ are characteristic of the C-F stretching vibrations of the CF₃ group.

-

C=C Stretching: The stretching vibration of the vinyl C=C bond and the aromatic C=C bonds may be slightly shifted to higher wavenumbers due to the electronic influence of the CF₃ group.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Styrene | 2-(Trifluoromethyl)styrene |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Alkenyl C-H Stretch | ~3080 | ~3080 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Alkenyl C=C Stretch | ~1630 | ~1630 |

| C-F Stretch | N/A | 1100-1400 (strong) |

Data for 2-(Trifluoromethyl)styrene is sourced from SpectraBase.[8]

Experimental Protocol: IR Spectroscopic Analysis

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Figure 2: A typical experimental workflow for characterizing the electronic properties of trifluoromethylstyrene.

Implications for Research and Development

The profound electronic modifications induced by the trifluoromethyl group in styrene have significant implications for various fields:

-

Medicinal Chemistry: The CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] Trifluoromethyl-substituted styrene derivatives can serve as valuable building blocks for the synthesis of novel pharmaceuticals.

-

Materials Science: The incorporation of CF₃ groups into polymers can improve their thermal stability, chemical resistance, and optical properties. Copolymers of trifluoromethylstyrene are being explored for applications in advanced materials.

-

Organic Synthesis: The altered reactivity of the aromatic ring and the vinyl group in trifluoromethylstyrenes opens up new avenues for synthetic transformations.[2][9]

Conclusion

The trifluoromethyl group is a powerful and versatile tool for modulating the electronic properties of styrene. Its strong electron-withdrawing nature, primarily driven by the inductive effect, significantly impacts the reactivity of both the aromatic ring and the vinyl group. The position of the CF₃ group on the styrene framework allows for fine-tuning of these electronic effects. A thorough understanding of these properties, gained through a combination of spectroscopic analysis and computational modeling, is crucial for the rational design of new molecules with desired characteristics for applications in drug discovery, materials science, and beyond.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Hammett substituent constants [stenutz.eu]

- 4. 4-(TRIFLUOROMETHYL)STYRENE(402-50-6) 1H NMR [m.chemicalbook.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. hammett substituent constants: Topics by Science.gov [science.gov]

- 7. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

solubility of alpha-(Trifluoromethyl)styrene in organic solvents

An In-Depth Technical Guide to the Solubility of α-(Trifluoromethyl)styrene in Organic Solvents

Foreword

In the landscape of modern chemistry, particularly in the realms of polymer science and pharmaceutical development, fluorinated organic compounds have become indispensable building blocks. The trifluoromethyl (-CF3) group, with its unique electronic and steric properties, can dramatically alter a molecule's characteristics, including its reactivity, metabolic stability, and, critically, its solubility.[1][2][3] This guide focuses on α-(Trifluoromethyl)styrene (CAS 384-64-5), a key monomer and synthetic intermediate.[4] Understanding its behavior in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document provides a comprehensive overview of the theoretical principles governing its solubility, practical methods for its experimental determination, and predictive insights for its application in research and development.

Physicochemical Profile of α-(Trifluoromethyl)styrene

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. α-(Trifluoromethyl)styrene is a colorless to pale yellow liquid at room temperature.[4]

Molecular Structure:

Caption: Molecular structure of α-(Trifluoromethyl)styrene.

Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 384-64-5 | [4][5] |

| Molecular Formula | C₉H₇F₃ | [4][5] |

| Molecular Weight | 172.15 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | ~1.161 g/mL at 25 °C | [6] |

| Boiling Point | 148-148.5 °C | [7] |

| Flash Point | 37 °C (108 °F) | [7] |

The presence of both a phenyl ring and a trifluoromethyl group defines the molecule's dual nature. The phenyl group provides a nonpolar, aromatic character, while the highly electronegative fluorine atoms in the -CF3 group create a strong dipole, influencing the molecule's electronic properties and intermolecular interactions.[1][2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solutes tend to dissolve in solvents with similar intermolecular forces. For α-(Trifluoromethyl)styrene, the key is understanding how the lipophilic phenyl ring and the electron-withdrawing -CF3 group dictate its interactions.

Impact of the Trifluoromethyl Group: The -CF3 group is a powerful substituent that significantly impacts solubility:

-

Increased Lipophilicity: Contrary to what its polarity might suggest, the -CF3 group generally increases a molecule's solubility in non-polar, lipophilic environments.[1][2] This is crucial for applications requiring passage through lipid membranes in biological systems.[3]

-

Electron-Withdrawing Nature: The high electronegativity of fluorine atoms pulls electron density away from the rest of the molecule, affecting its ability to participate in certain solute-solvent interactions.[1][2]

-

Weak Hydrogen Bonding: The -CF3 group is a very weak hydrogen bond acceptor and does not act as a donor. This predicts poor solubility in protic solvents where hydrogen bonding is the dominant intermolecular force, such as water or simple alcohols.

Hansen Solubility Parameters (HSP): A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[8] Every molecule can be assigned three parameters (in MPa⁰·⁵) that represent different types of intermolecular forces:

-

δD: Dispersion forces (from temporary dipoles)

-

δP: Polar forces (from permanent dipoles)

-

δH: Hydrogen bonding forces

Expected Solubility in Common Organic Solvents

While comprehensive quantitative data is scarce, we can make informed predictions based on chemical principles. A chemical supplier datasheet notes that α-(Trifluoromethyl)styrene is slightly soluble in acetonitrile and sparingly soluble in chloroform.[6] This provides a valuable experimental anchor.

The following table provides a qualitative prediction of solubility across different solvent classes, grounded in the principles discussed above.

| Solvent Class | Example Solvent | Hansen Parameters (δD, δP, δH) | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene | (18.0, 1.4, 2.0) | High | The aromatic rings of toluene and the solute have strong dispersion force compatibility. |

| Chlorinated | Dichloromethane | (17.0, 7.3, 7.1) | High | Good balance of dispersion and polar forces. Similar to chloroform where it is sparingly soluble. |

| Chloroform | (17.8, 3.1, 5.7) | Medium | Experimentally noted as "sparingly soluble".[6] The moderate polarity is compatible. | |

| Ethers | Tetrahydrofuran (THF) | (16.8, 5.7, 8.0) | High | THF is a versatile solvent with moderate polarity and some dispersion character, making it a good candidate. |

| Ketones | Acetone | (15.5, 10.4, 7.0) | Medium | Higher polarity may reduce compatibility compared to less polar solvents. |

| Esters | Ethyl Acetate | (15.8, 5.3, 7.2) | Medium-High | A good balance of moderate polarity and dispersion forces. |

| Polar Aprotic | Acetonitrile | (15.3, 18.0, 6.1) | Low | Experimentally noted as "slightly soluble".[6] The very high polarity of acetonitrile is a poor match. |

| Dimethyl Sulfoxide (DMSO) | (18.4, 16.4, 10.2) | Low | Very high polarity and hydrogen bonding capability make it a poor solvent for this lipophilic compound. | |

| Alkanes | Hexane | (14.9, 0.0, 0.0) | Medium | Strong dispersion forces match well, but the polarity of the -CF3 group may limit miscibility. |

| Alcohols | Methanol | (14.7, 12.3, 22.3) | Very Low | Dominated by hydrogen bonding, which is incompatible with the solute. |

| Isopropanol | (15.8, 6.1, 16.4) | Low | The presence of the alkyl chain improves compatibility over methanol, but hydrogen bonding still dominates. |

Hansen Parameter data sourced from various references.[9][10]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Objective: To determine the saturation solubility of α-(Trifluoromethyl)styrene in a given organic solvent at a constant temperature.

Materials:

-

α-(Trifluoromethyl)styrene (purity >97%)

-

Solvent of choice (HPLC-grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow Diagram:

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Procedure:

-

Preparation of Calibration Curve: a. Prepare a high-concentration stock solution of α-(Trifluoromethyl)styrene in the chosen solvent. b. Perform a series of serial dilutions to create at least five standard solutions of known concentrations. c. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration).

-

Sample Preparation: a. Add an excess amount of α-(Trifluoromethyl)styrene to a series of vials containing a precise volume of the solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. b. Prepare at least three replicate vials for each solvent.

-

Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. c. Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours). Equilibrium is reached when the concentration of the solute in the liquid phase no longer changes over time.

-

Sampling and Analysis: a. Remove the vials from the shaker and let them stand undisturbed to allow undissolved material to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve. e. Analyze the diluted sample using the calibrated analytical method.

-

Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration in the original, saturated solution. This value is the solubility. c. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

α-(Trifluoromethyl)styrene is a molecule of significant interest, and a deep understanding of its solubility is key to its effective use. While extensive quantitative solubility data is not widely published, a firm grasp of its physicochemical properties and the principles of intermolecular forces allows for strong qualitative and semi-quantitative predictions. The molecule's aromatic character and the lipophilic nature of the -CF3 group suggest high solubility in non-polar aromatic and chlorinated solvents, moderate solubility in ethers, esters, and alkanes, and poor solubility in highly polar or protic solvents like DMSO and water. For applications demanding high precision, the detailed experimental protocol provided herein offers a reliable path to determining thermodynamic solubility, empowering researchers to optimize their processes and accelerate discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 384-64-5: alpha-(trifluoromethyl)styrene | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H7F3 | CID 2777817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(TRIFLUOROMETHYL)STYRENE | 384-64-5 [chemicalbook.com]

- 7. 384-64-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

Theoretical Insights into the Reactivity of α-(Trifluoromethyl)styrene: A Computational Guide

Abstract

α-(Trifluoromethyl)styrene (TFMST) stands as a cornerstone in the synthesis of fluorinated organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of the trifluoromethyl (CF₃) group at the α-position profoundly influences the electronic properties and, consequently, the chemical reactivity of the styrenic double bond. This technical guide provides a comprehensive theoretical examination of the reactivity of α-(trifluoromethyl)styrene, leveraging computational chemistry to elucidate its behavior in various reaction classes. We will explore the electronic landscape of TFMST and delve into the mechanistic intricacies of its participation in cycloaddition, nucleophilic and electrophilic addition, and radical reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, predictive understanding of this versatile building block.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that dictates the reactivity of α-(trifluoromethyl)styrene.[3] This strong inductive effect (-I) significantly depletes electron density from the α-carbon of the double bond, rendering it highly electrophilic.[3][4] This electronic perturbation is the primary driver for the unique reactivity patterns observed for TFMST when compared to its non-fluorinated counterpart, styrene.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying this electronic influence. Molecular orbital analysis reveals a lowering of the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in TFMST compared to styrene. The pronounced drop in the LUMO energy, in particular, signifies an increased susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

A qualitative understanding of the reactivity of TFMST can be gleaned from Frontier Molecular Orbital (FMO) theory. The interaction between the FMOs of reacting species governs the feasibility and selectivity of a reaction.

Figure 1: A simplified FMO diagram for α-(trifluoromethyl)styrene.

Cycloaddition Reactions

α-(Trifluoromethyl)styrene is a versatile substrate in a variety of cycloaddition reactions, including [3+2] and Diels-Alder reactions, for the construction of fluorine-containing cyclic frameworks.[2][5] Theoretical studies have been pivotal in understanding the regio- and stereoselectivity of these transformations.

[3+2] Cycloaddition Reactions

The reaction of α-(trifluoromethyl)styrene with 1,3-dipoles, such as azomethine ylides, provides a direct route to trifluoromethyl-substituted pyrrolidines.[5] DFT calculations can elucidate the reaction mechanism, which can be either concerted or stepwise. The strong electron-withdrawing nature of the CF₃ group often favors a polar, stepwise mechanism involving a zwitterionic intermediate. However, concerted pathways are also possible, and the operative mechanism is highly dependent on the specific 1,3-dipole and reaction conditions.[6]

Diels-Alder Reactions

In Diels-Alder reactions, α-(trifluoromethyl)styrene can act as the dienophile. The electron-deficient nature of its double bond enhances its reactivity towards electron-rich dienes. Computational modeling of the transition states for the endo and exo approaches allows for the prediction of the diastereoselectivity of the reaction.

Figure 2: A representative potential energy surface for a Diels-Alder reaction.

Nucleophilic and Electrophilic Additions

The pronounced electrophilicity of the β-carbon in α-(trifluoromethyl)styrene makes it highly susceptible to nucleophilic attack.[7] Conversely, the electron-deficient nature of the double bond generally disfavors electrophilic additions, though they can occur under forcing conditions.

Nucleophilic Addition

A wide range of nucleophiles, including thiols, amines, and carbanions, readily add to the double bond of α-(trifluoromethyl)styrene in an anti-Markovnikov fashion.[7] Theoretical calculations can model the reaction pathway, often revealing a low-energy barrier for the nucleophilic attack on the β-carbon, followed by protonation of the resulting α-carbanion.

Table 1: Calculated Parameters for Nucleophilic Addition to α-(Trifluoromethyl)styrene

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Source |

| Thiol | Hydrothiolation | Data not available in searched sources | [7] |

| Aryl Pronucleophiles | Arylation | Data not available in searched sources | [4] |

Electrophilic Addition

Electrophilic addition to α-(trifluoromethyl)styrene is less common due to the deactivating effect of the CF₃ group. However, reactions with strong electrophiles can proceed. Computational studies are crucial in these cases to determine the feasibility of the reaction and to predict the regioselectivity, which may deviate from that observed for styrene.

Radical Reactions

α-(Trifluoromethyl)styrene can also participate in radical reactions. The addition of radicals to the double bond is a key step in many polymerization and hydrotrifluoromethylation processes.[8][9]

Radical Polymerization

While α-(trifluoromethyl)styrene does not readily homopolymerize due to steric hindrance, it can undergo copolymerization with other monomers like styrene.[8] Kinetic studies combined with computational analysis of the propagation steps can provide insights into the monomer reactivity ratios and the properties of the resulting copolymers.

Hydrotrifluoromethylation

The addition of a trifluoromethyl radical followed by hydrogen atom transfer is a powerful method for the synthesis of molecules containing a 1,1,1,2-tetrafluoroethyl group.[9] Theoretical modeling can help to understand the regioselectivity of the initial radical addition and the subsequent hydrogen abstraction step.

Figure 3: A generalized workflow for a radical reaction involving TFMST.

Theoretical Methodology: A Practical Protocol

To obtain reliable theoretical insights into the reactivity of α-(trifluoromethyl)styrene, a well-defined computational protocol is essential. The following steps outline a typical workflow using Density Functional Theory (DFT).

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

The initial 3D structures of all reactants, products, and transition state guesses are constructed using a molecular modeling program.

-

Geometry optimizations are performed using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set of appropriate size (e.g., 6-31G(d) for initial optimizations, and a larger basis set like 6-311+G(d,p) for final energy calculations).

-

Solvation effects can be included using a continuum solvation model (e.g., PCM or SMD) to mimic the experimental reaction conditions.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed at the same level of theory as the geometry optimizations.

-

For reactants and products, all calculated frequencies should be real (positive), confirming that the optimized structures correspond to energy minima.

-

For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

-

Transition State Verification:

-

An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the optimized transition state structure.

-

The IRC calculation should connect the transition state to the corresponding reactants and products on the potential energy surface, confirming that the correct transition state has been located.

-

-

Energy Calculations:

-

Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

-

From the calculated energies, reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (ΔG‡) can be determined.

-

-

Molecular Orbital and Charge Analysis:

-

The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the electronic nature of the reactants and their reactivity.

-

Population analysis (e.g., Natural Bond Orbital (NBO) analysis) can be performed to determine the partial atomic charges and to study charge transfer during the reaction.

-

Conclusion